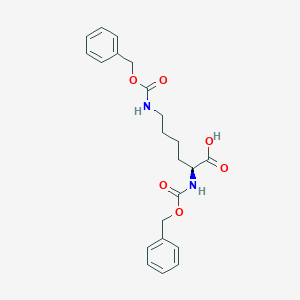

Z-Lys(Z)-OH

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZXFNUZFTZCFD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260463 | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-39-0 | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N6-dibenzyloxycarbonyl-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Nα,Nε-Dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Nα,Nε-Dibenzyloxycarbonyl-L-lysine, commonly referred to as Z-Lys(Z)-OH. This protected amino acid is a critical building block in peptide synthesis and various applications within drug development. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physical Properties

This compound is a synthetic derivative of the amino acid L-lysine where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups. This protection strategy is fundamental in peptide chemistry to prevent unwanted side reactions during peptide chain elongation.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source |

| CAS Number | 405-39-0 | [1] |

| Molecular Formula | C₂₂H₂₆N₂O₆ | [2] |

| Molecular Weight | 414.45 g/mol | [1] |

| Melting Point | 76-78 °C | |

| Appearance | White to off-white crystalline solid or powder | [1][3] |

| Purity | ≥98.0% (TLC) | [1] |

| Predicted pKa | 3.97 ± 0.21 | [3] |

| Predicted Density | 1.238 ± 0.06 g/cm³ |

Qualitative Physical Data

The following table outlines the qualitative physical properties of this compound.

| Property | Description | Source |

| Odor | Minimal | [3] |

| Solubility | Limited solubility in water. Soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in methanol. | [3] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound and a representative synthesis protocol.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound crystalline solid is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a moderate rate to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure substance, this range is typically narrow.

Determination of Solubility

Apparatus and Reagents:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

-

Solvents: Deionized water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Acetone, Dichloromethane, Hexane.

Procedure:

-

Qualitative Assessment:

-

Approximately 10 mg of this compound is placed into a series of test tubes.

-

To each tube, 1 mL of a different solvent is added.

-

The tubes are vortexed for 30 seconds at room temperature.

-

The solubility is visually assessed and categorized as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

-

Quantitative Assessment (for solvents where the compound is soluble):

-

A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated, and the mass of the remaining solid is determined.

-

The solubility is calculated and expressed in units such as g/100 mL or mg/mL.

-

Measurement of Specific Optical Rotation

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., 0.2 M HCl, as used for the related compound)

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound is dissolved in a specific solvent in a volumetric flask to a known concentration (e.g., 2 g/100 mL).

-

Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent) to determine the zero reading.

-

Measurement:

-

The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a constant temperature (typically 20 °C).

-

Multiple readings are taken and averaged to ensure accuracy.

-

-

Calculation: The specific rotation [α] is calculated using the following formula: [α]DT = α / (l × c) Where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Synthesis Workflow

This compound is typically synthesized by the reaction of L-lysine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under alkaline conditions. The following diagram illustrates the general workflow for this synthesis.

Caption: Synthetic workflow for this compound.

This guide provides foundational technical information for professionals working with this compound. For specific applications, further characterization and validation may be required. Always refer to the appropriate safety data sheets (SDS) before handling this or any chemical compound.

References

An In-depth Technical Guide to Nα,Nε-Dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα,Nε-Dibenzyloxycarbonyl-L-lysine, commonly referred to as Z-Lys(Z)-OH. This protected amino acid is a critical building block in synthetic peptide chemistry, particularly in solution-phase peptide synthesis (SPPS). Its two benzyloxycarbonyl (Z or Cbz) protecting groups offer robust protection of both the α-amino and ε-amino groups of the L-lysine side chain, which can be cleanly removed under specific conditions, making it a valuable reagent in the synthesis of peptides for research, therapeutic, and diagnostic applications.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It exhibits limited solubility in water but is more soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] As a derivative of the natural amino acid L-lysine, it is primarily utilized in organic synthesis, specifically for introducing a protected lysine (B10760008) residue into a peptide sequence.

Data Presentation: Physicochemical and Identification Properties

The following table summarizes the key quantitative and identifying data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₆N₂O₆ | [2][3] |

| Molecular Weight | 414.45 g/mol | [2] |

| CAS Number | 405-39-0 | [2] |

| Appearance | White to off-white powder/solid | [1][2] |

| Assay Purity | ≥98.0% (TLC) | [2] |

| Predicted pKa | 3.97 ± 0.21 | [1] |

| Storage Class | 11 (Combustible Solids) | [4] |

| InChI Key | BLZXFNUZFTZCFD-IBGZPJMESA-N | [2] |

| SMILES String | [H]--INVALID-LINK--(NC(=O)OCc2ccccc2)C(O)=O | [2] |

| Synonyms | N,N′-Di-Cbz-L-lysine, Nα,Nε-Di-Z-L-lysine | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent application in peptide synthesis.

Synthesis of this compound

This protocol describes the synthesis of this compound from L-lysine through the protection of both amino groups using benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl).

Materials:

-

L-lysine

-

Benzyl chloroformate (Z-Cl)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 30%)

-

Hydrochloric acid (HCl) (e.g., 37%)

-

1,4-Dioxane

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

Dissolution: In a three-necked flask, dissolve L-lysine (1.0 equivalent) in a mixture of water and 1,4-dioxane. Stir until a clear solution is obtained.

-

pH Adjustment: Adjust the pH of the solution to approximately 10.5 by the dropwise addition of a 30% NaOH solution. This deprotonates the amino groups, making them nucleophilic.

-

Protection Reaction: Cool the solution and add benzyl chloroformate (Z-Cl, ~2.1 equivalents) dropwise while vigorously stirring. Simultaneously, add 30% NaOH solution as needed to maintain the pH between 10 and 11.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 1 hour.

-

Acidification & Extraction: Adjust the pH to 5 with 37% HCl, then add ethyl acetate. Further adjust the pH to 1 with 37% HCl to protonate the carboxylic acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield this compound, typically as an oil or solid.

Application in Dipeptide Synthesis: Synthesis of Z-Lys(Z)-Gly-OMe

This protocol details the coupling of this compound with a C-terminally protected amino acid, glycine (B1666218) methyl ester (H-Gly-OMe), to form a protected dipeptide. This requires the activation of the carboxylic acid of this compound. A common method involves using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Amine Free-Basing: Suspend glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add the base (e.g., DIPEA, 1.1 equivalents) and stir at room temperature for 15-20 minutes to generate the free amine.

-

Carboxylic Acid Activation & Coupling: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and cool the solution in an ice bath. Add EDC (1.2 equivalents). To this solution, add the freshly prepared H-Gly-OMe solution from step 1.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Z-Lys(Z)-Gly-OMe.[5]

-

Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]

Deprotection of Z-Groups by Catalytic Hydrogenation

This protocol describes the removal of the two benzyloxycarbonyl (Z) protecting groups from the dipeptide to yield the unprotected dipeptide.

Materials:

-

Z-Lys(Z)-Gly-OMe

-

Palladium on carbon (10% Pd/C)

-

Ammonium (B1175870) formate (B1220265) or Formic acid (as a hydrogen source for transfer hydrogenation)[5]

Procedure:

-

Reaction Setup: Dissolve the protected dipeptide, Z-Lys(Z)-Gly-OMe (1.0 equivalent), in methanol or ethanol in a round-bottom flask.[5]

-

Catalyst and Hydrogen Source: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution. Add a hydrogen donor such as ammonium formate (4-5 equivalents).[5]

-

Deprotection Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC until the starting material is completely consumed (typically 1-4 hours).[5]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).

-

Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting crude product, H-Lys-Gly-OMe, can be further purified if necessary.[5]

Mandatory Visualizations

The following diagrams illustrate the chemical workflows described in the experimental protocols.

Caption: Workflow for the chemical synthesis of this compound.

References

Navigating the Solubility of Z-Lys(Z)-OH: A Technical Guide for Researchers

An In-depth Exploration of the Solubility Profile and Determination Methodologies for Nα,Nε-Dibenzyloxycarbonyl-L-lysine

For researchers, scientists, and professionals in drug development and peptide synthesis, understanding the solubility of protected amino acids is a critical factor for successful experimental design and process optimization. This technical guide provides a comprehensive overview of the solubility of Z-Lys(Z)-OH (Nα,Nε-Dibenzyloxycarbonyl-L-lysine), a key building block in peptide chemistry. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Concepts: Understanding the Solubility of this compound

This compound is a derivative of the amino acid L-lysine where both the alpha-amino and epsilon-amino groups are protected by the benzyloxycarbonyl (Z) group. This protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis. The physicochemical properties of this compound, particularly its solubility, are dictated by its molecular structure, which includes two aromatic Z-groups and a carboxylic acid moiety.

Qualitative assessments indicate that this compound exhibits limited solubility in water but shows enhanced solubility in polar organic solvents.[1] This behavior is attributed to the hydrophobic nature of the two benzyloxycarbonyl groups, which dominate the molecule's interaction with different solvent environments.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on general principles of solubility and available qualitative descriptions, the following table summarizes the expected solubility behavior of this compound in common organic solvents. It is important to note that these are general guidelines, and empirical testing is recommended for specific applications.

| Solvent | Solvent Type | Expected Solubility |

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |

| Dichloromethane (DCM) | Nonpolar | Moderate to Low |

| Chloroform | Nonpolar | Moderate to Low |

| Methanol | Polar Protic | Low |

| Ethanol | Polar Protic | Low |

| Isopropanol | Polar Protic | Low |

| Acetonitrile (B52724) (ACN) | Polar Aprotic | Low |

| Toluene | Nonpolar | Very Low |

| Hexanes | Nonpolar | Insoluble |

| Water | Polar Protic | Insoluble/Very Low |

Experimental Protocol for Solubility Determination

The following section details a robust experimental methodology for the quantitative determination of this compound solubility, employing the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Principle

An excess amount of the solid this compound is equilibrated with a specific solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method.

Materials and Equipment

-

This compound (powder)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the different organic solvents to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Analyze the diluted samples by HPLC. The benzyloxycarbonyl groups in this compound allow for strong UV absorbance, making UV detection a suitable method.[2][3]

-

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point for protected amino acids.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Approximately 254 nm

-

Injection Volume: 10 µL

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Conclusion

While precise, universally applicable quantitative solubility data for this compound remains to be extensively published, a strong understanding of its qualitative solubility in common organic solvents, coupled with a robust and reproducible experimental protocol, empowers researchers to effectively utilize this important protected amino acid. The methodologies and information presented in this guide are intended to provide a solid foundation for scientists and professionals in the fields of peptide synthesis and drug development to confidently work with this compound and to accurately determine its solubility for their specific applications.

References

An In-depth Technical Guide on the Predicted pKa Value of Z-Lys(Z)-OH for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted acid dissociation constant (pKa) of Nα,Nε-di-benzyloxycarbonyl-L-lysine, commonly known as Z-Lys(Z)-OH. The pKa value is a critical physicochemical parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3][4][5] This document details the predicted pKa, discusses the underlying computational methodologies, provides established experimental protocols for pKa determination, and illustrates the significance of this parameter in the pharmaceutical sciences.

Predicted pKa Value of this compound

This compound is a derivative of the amino acid L-lysine where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z or Cbz) groups. This protection alters the ionization behavior of the molecule compared to its parent amino acid. The only remaining ionizable group is the α-carboxyl group.

A predicted pKa value for this compound has been reported as 3.97 ± 0.21 . This value is attributed to the dissociation of the proton from the α-carboxyl group. The presence of the electron-withdrawing benzyloxycarbonyl groups on the amino functions influences the acidity of the carboxyl group.

For the purpose of comparison, the table below summarizes the predicted pKa for this compound alongside the experimentally determined pKa values for the ionizable groups of unprotected L-lysine.

| Compound/Functional Group | Predicted pKa | Experimental pKa | Ionizable Group |

| This compound | 3.97 ± 0.21 | Not Found in Literature | α-Carboxyl |

| L-Lysine | ~2.18 | α-Carboxyl | |

| L-Lysine | ~8.95 | α-Amino | |

| L-Lysine | ~10.53 | ε-Amino (Side Chain) |

Note: Experimental pKa values for L-lysine can vary slightly depending on the experimental conditions (temperature, ionic strength).

Computational Prediction of pKa Values

While the specific methodology used to obtain the predicted pKa of 3.97 for this compound is not detailed in the available literature, it is likely derived from computational software that employs one of several established methods. These programs are widely used in the pharmaceutical industry for the high-throughput screening of drug candidates.[6]

Common approaches for in silico pKa prediction include:

-

Empirical Methods: These methods utilize a database of experimentally determined pKa values for a large number of compounds.[6][7] Software like ACD/pKa DB and ChemAxon's pKa predictor use fragment-based approaches, where a molecule is broken down into smaller fragments with known ionization properties.[7][8][9][10] The software then calculates the pKa of the whole molecule by considering the contributions of these fragments and the electronic effects of neighboring groups.

-

Quantum Mechanical (QM) Methods: These first-principles methods, often based on Density Functional Theory (DFT), calculate the free energy change of the deprotonation reaction in a solvent environment.[6] While computationally more intensive, QM methods can provide high accuracy, especially for novel chemical scaffolds not well-represented in empirical databases.

The predicted pKa value for this compound is crucial for anticipating its behavior in different pH environments, such as those found in the human body, and for designing appropriate formulation strategies.[1][2][4]

Experimental Protocols for pKa Determination

To experimentally verify the predicted pKa value of this compound, several well-established techniques can be employed. The following are detailed protocols for two common methods.

This is a classical and widely used method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is incrementally added.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

-

Beaker (50 or 100 mL)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) by adding a small amount of 0.1 M HCl.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL) from the burette.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint Determination: Continue the titration until the pH has risen significantly, passing the expected pKa value and reaching a plateau in the basic region (e.g., pH 11-12).

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

NMR spectroscopy can be used to determine pKa values by monitoring the change in the chemical shift of a nucleus close to the ionization site as a function of pH.

Materials and Equipment:

-

This compound

-

A series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to 6)

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a series of NMR samples, each containing a constant concentration of this compound dissolved in a different pH buffer solution made with D₂O.

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring consistent experimental parameters (e.g., temperature).

-

Chemical Shift Monitoring: Identify a proton signal in the NMR spectrum that is sensitive to the ionization state of the carboxyl group (e.g., the α-proton). Measure the chemical shift of this proton in each spectrum.

-

Data Analysis: Plot the chemical shift of the selected proton (y-axis) against the pH of the buffer solution (x-axis). The resulting data will form a sigmoidal curve.

-

pKa Determination: Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal function). The pKa is the pH value at the inflection point of the curve, where the chemical shift is halfway between the values for the fully protonated and fully deprotonated states.

Capillary electrophoresis (CE) is another powerful technique for pKa determination, particularly for compounds that are available in small quantities or are impure.[11][12][13][14] The method relies on the change in the electrophoretic mobility of the analyte as its ionization state changes with the pH of the background electrolyte.

Procedure Outline:

-

Buffer Preparation: Prepare a series of background electrolyte (BGE) buffers with a range of known pH values.

-

Sample Injection and Separation: For each BGE, inject a sample of this compound into the capillary and apply a voltage.

-

Mobility Measurement: Determine the effective electrophoretic mobility of this compound at each pH by measuring its migration time.

-

Data Analysis: Plot the effective mobility against the pH. The resulting sigmoidal curve can be fitted to an appropriate equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Significance in Drug Development

The pKa of a molecule like this compound is a cornerstone of its developability profile.[1][3][4][5]

-

Solubility and Formulation: The pKa dictates the pH-dependent solubility of a compound. For an acidic compound like this compound, the solubility will be significantly higher at pH values above its pKa, where it exists in its more polar, deprotonated (carboxylate) form. This knowledge is critical for developing oral, parenteral, and other dosage forms.[2][4]

-

Absorption and Permeability: According to the pH-partition hypothesis, the un-ionized form of a drug is generally more lipid-soluble and can more readily cross biological membranes.[4] For this compound, with a pKa of ~3.97, it will be predominantly in its un-ionized, more lipophilic form in the acidic environment of the stomach (pH 1-3), but largely in its ionized, less permeable form in the small intestine (pH 6-7.5).[2]

-

Drug-Target Interactions: The ionization state of a drug can be crucial for its binding to its biological target. Ionic interactions, such as salt bridges, are often key components of drug-receptor binding.

Logical Workflow for pKa Determination and Application

The following diagram illustrates a typical workflow for determining and utilizing the pKa of a compound of interest in a drug development setting.

Caption: Workflow for pKa determination and its application in drug development.

References

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. industrialpharmacist.com [industrialpharmacist.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pKa - ECETOC [ecetoc.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. doc.rero.ch [doc.rero.ch]

- 12. Determination and modeling of peptide pKa by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. analiza.com [analiza.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Nα,Nε-Dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)

This technical guide provides a comprehensive overview of the synthesis of Nα,Nε-dibenzyloxycarbonyl-L-lysine, commonly known as this compound, from L-lysine and benzyl (B1604629) chloroformate. This compound is a critical building block in peptide synthesis and various areas of drug development. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group for the α- and ε-amino functionalities of lysine, preventing unwanted side reactions during peptide coupling.[1]

The synthesis is typically achieved via a Schotten-Baumann reaction, which involves the acylation of the amino groups of L-lysine with benzyl chloroformate under basic conditions.[2][3] The use of a two-phase solvent system, consisting of an aqueous and an organic layer, is common for this type of reaction.[2] The base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the protected amino acid.[3]

Experimental Protocols

The following protocol is a synthesized methodology based on established principles of the Schotten-Baumann reaction and related procedures for the protection of amino acids.[2][4][5]

Materials and Reagents:

-

L-lysine hydrochloride

-

Benzyl chloroformate (Cbz-Cl or Z-Cl)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., sodium carbonate, triethylamine)[5][6]

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

Hydrochloric acid (HCl) for acidification

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolution of L-lysine: L-lysine hydrochloride is dissolved in an aqueous solution of sodium hydroxide. The base serves to neutralize the hydrochloride and deprotonate the amino groups, making them nucleophilic.[5] The reaction is typically cooled to 0-5°C in an ice bath to control the exothermic reaction and minimize side reactions.[4]

-

Acylation Reaction: Benzyl chloroformate, dissolved in an organic solvent like dioxane or THF, is added dropwise to the cooled L-lysine solution with vigorous stirring.[7] Simultaneously, the pH of the aqueous solution is maintained at a basic level (typically pH 9-11) by the concurrent addition of an aqueous sodium hydroxide solution.[4] This is a critical step in the Schotten-Baumann reaction to neutralize the HCl formed.[3] Approximately 2.2 to 2.5 equivalents of benzyl chloroformate are required to ensure the protection of both the α- and ε-amino groups.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[1]

-

Work-up: Once the reaction is complete, the mixture is washed with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.[5]

-

Acidification and Product Isolation: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 with dilute hydrochloric acid.[7] This protonates the carboxyl group, leading to the precipitation of the this compound product.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and then dried under vacuum.[6] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Data Presentation

The following tables summarize the key quantitative data and reaction parameters for the synthesis of this compound.

Table 1: Reagents and Stoichiometry

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| L-lysine hydrochloride | C₆H₁₅ClN₂O₂ | 182.65 | 1.0 |

| Benzyl chloroformate | C₈H₇ClO₂ | 170.59 | 2.2 - 2.5 |

| Sodium hydroxide | NaOH | 40.00 | 3.2 - 4.0 |

Table 2: Reaction Conditions

| Parameter | Value |

| Reaction Temperature | 0 - 5 °C |

| Reaction Time | 1 - 4 hours |

| pH | 9 - 11 |

| Solvent System | Dioxane/Water or THF/Water |

Mandatory Visualizations

Chemical Reaction Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 5. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Preparation of N6-CBZ-L-lysine [cds-bsx.com]

- 7. rsc.org [rsc.org]

Mechanism of Z-protecting group in peptide synthesis

An In-depth Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the benzyloxycarbonyl (Z or Cbz) protecting group, a cornerstone in the field of peptide synthesis. We will delve into the core mechanisms of its application and removal, present quantitative data for key reactions, provide detailed experimental protocols, and illustrate the chemical pathways and workflows using logical diagrams.

The Core Mechanism of the Z-Protecting Group

The benzyloxycarbonyl group is a carbamate-type amine protecting group, historically significant for its role in the first rational peptide syntheses, pioneered by Max Bergmann and Leonidas Zervas.[1] Its utility stems from its stability under a range of conditions and its susceptibility to specific cleavage methods, which allows for the controlled formation of peptide bonds.

Introduction of the Z-Group

The Z-group is typically introduced by the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.[1][2] This reaction, often a Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution, where the deprotonated amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is generally carried out in a biphasic system or in an aqueous solution with careful pH control, typically between 8 and 10, to ensure the amino group is sufficiently nucleophilic while minimizing side reactions such as racemization and hydrolysis of the benzyl chloroformate.[2]

Cleavage of the Z-Group

The removal of the Z-group, or deprotection, is most commonly achieved through two primary methods: catalytic hydrogenolysis and acidolysis with hydrogen bromide in acetic acid.

This is a mild and widely used method for Z-group cleavage.[1] The Z-protected peptide is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1] The reaction proceeds via the reductive cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide.[1] Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, offers a safer and often faster alternative to using hydrogen gas.[3][4]

For peptides that are sensitive to catalytic hydrogenation (e.g., those containing sulfur), a harsher method involving treatment with a solution of hydrogen bromide (HBr) in glacial acetic acid can be employed.[1] This method proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon, leading to the cleavage of the C-O bond and formation of a carbamic acid intermediate, which then decarboxylates.

Data Presentation: Quantitative Analysis

The efficiency of Z-group introduction and cleavage can vary depending on the amino acid and the specific reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Yields for the N-Benzyloxycarbonylation of Various Amino Acids

| Amino Acid | Reaction Conditions | Yield (%) | Reference |

| L-Cyclohexylglycine | Cbz-Cl, NaOH, H₂O, 20°C | 82.3 | [5] |

| L-Serine | Cbz-Cl, NaOH, H₂O, 0-5°C | 75 | [6] |

| Glycine | Cbz-Cl, NaOH, H₂O, 0°C | ~90 | [5] |

| Various Amines | Cbz-Cl, H₂O, rt | 89-98 | [7] |

Table 2: Comparison of Z-Group Cleavage Methods

| Substrate | Method | Reagents | Time (h) | Yield (%) | Reference |

| Z-Lys(Z)-Gly-OMe | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH | 1-4 | High | [3] |

| Z-Protected Peptides | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH/DMF | Varies | Quantitative | [4] |

| Z-Protected Amines | HBr in Acetic Acid | 33% HBr/AcOH | Varies | Generally High | [1] |

| N-Cbz-protected amines | AlCl₃ in HFIP | AlCl₃, HFIP, rt | Varies | High | [8] |

| N-Cbz-protected amines | NaBH₄/Pd-C | NaBH₄, 10% Pd-C, MeOH | 0.1-0.5 | 92-98 | [9] |

Experimental Protocols

The following are detailed methodologies for the introduction and cleavage of the Z-protecting group.

General Protocol for N-Benzyloxycarbonylation of an Amino Acid

Materials:

-

Amino acid

-

Sodium hydroxide (B78521) (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane or other suitable organic solvent

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve the amino acid (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.) at 0-5 °C in an ice bath.

-

Simultaneously, add benzyl chloroformate (1.1 eq.) and an additional portion of aqueous sodium hydroxide solution dropwise, maintaining the temperature below 5 °C and the pH between 9 and 10.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with cold hydrochloric acid to a pH of approximately 2 to precipitate the Z-protected amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure N-Cbz-amino acid.

Protocol for Z-Group Cleavage by Catalytic Transfer Hydrogenation

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate or 1,4-cyclohexadiene

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve the Z-protected peptide (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a stir bar.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Add ammonium formate (4-5 eq.) as the hydrogen donor.

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional methanol.

-

Evaporate the combined filtrate under reduced pressure to obtain the crude deprotected peptide.

-

The crude product can be further purified by an appropriate method such as crystallization or chromatography.

Protocol for Z-Group Cleavage with HBr in Acetic Acid

Materials:

-

Z-protected peptide

-

33% Hydrogen bromide in acetic acid

-

Anhydrous diethyl ether

Procedure: CAUTION: This procedure should be performed in a well-ventilated fume hood as HBr in acetic acid is highly corrosive and volatile.

-

Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid in a dry flask.

-

Add a solution of 33% HBr in acetic acid (a 2- to 10-fold excess).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, precipitate the peptide hydrobromide salt by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid product with several portions of anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

-

Dry the product under vacuum.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations and potential side reactions associated with the Z-protecting group.

Side Reactions

During the activation of the carboxyl group of a Z-protected amino acid for peptide coupling, racemization can occur through the formation of an oxazolone (B7731731) intermediate. This is more likely with certain coupling reagents and under basic conditions.

A potential side reaction during catalytic hydrogenolysis is the formation of an N-benzyl derivative, particularly if the reaction is not driven to completion or if there is a deficiency of the hydrogen donor.

Conclusion

The benzyloxycarbonyl (Z) protecting group remains a valuable tool in peptide synthesis, particularly in solution-phase strategies and for the protection of side chains like that of lysine. Its straightforward introduction and reliable cleavage by catalytic hydrogenolysis or acidolysis provide a robust method for amine protection. However, researchers must be mindful of potential side reactions such as racemization and N-benzylation and select their reaction conditions accordingly to ensure the synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to effectively utilize the Z-group in modern peptide chemistry.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. tdcommons.org [tdcommons.org]

- 3. benchchem.com [benchchem.com]

- 4. Selective protection and labelling of arginine/lysine side chains in HBSs of proteins [protocols.io]

- 5. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for Z-Lys(Z)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH), a critical building block in peptide synthesis and drug development. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and outlines detailed experimental protocols for their acquisition.

Spectroscopic Data of this compound

Precise and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of this compound. The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound. Note that exact chemical shifts and peak absorptions can vary slightly depending on the solvent and instrument used.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.35 | m | Aromatic protons (10H, C₆H₅) |

| ~5.10 | s | Benzylic protons (4H, 2 x CH₂Ph) |

| ~4.30 | m | α-CH |

| ~3.15 | t | ε-CH₂ |

| ~1.85 | m | β-CH₂ |

| ~1.50 | m | δ-CH₂ |

| ~1.40 | m | γ-CH₂ |

| - | br s | COOH, NH (exchangeable) |

Note: The chemical shifts for the lysine (B10760008) side chain protons (β, γ, δ) may overlap and appear as complex multiplets. The carboxylic acid and amide protons are often broad and may exchange with deuterium (B1214612) in deuterated solvents.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | COOH |

| ~156 | C=O (Z-group) |

| ~136 | Aromatic C (ipso) |

| ~128.5 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~67 | CH₂ (benzylic) |

| ~54 | α-CH |

| ~40 | ε-CH₂ |

| ~31 | β-CH₂ |

| ~29 | δ-CH₂ |

| ~22 | γ-CH₂ |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2930, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (urethane, amide I) |

| ~1530 | Strong | N-H bend (amide II) |

| ~1450, ~1400 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (urethane) |

| ~740, ~700 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range that covers all expected proton signals (e.g., 0-10 ppm).

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Parameters:

-

Pulse Sequence: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

-

IR Spectroscopy Protocol

1. Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the KBr pellet holder/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Thermal Stability and Storage of Z-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and appropriate storage conditions for Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH). The information herein is intended to support researchers, scientists, and professionals in the field of drug development in the proper handling and use of this compound.

Introduction

This compound is a protected amino acid derivative widely used in peptide synthesis and other areas of chemical and pharmaceutical research. The benzyloxycarbonyl (Z) protecting groups on both the alpha and epsilon amino functions of the lysine (B10760008) sidechain prevent unwanted side reactions during peptide coupling. Ensuring the stability and purity of this compound is critical for the successful synthesis of peptides and other molecules. This guide summarizes the available data on its physical properties, recommended storage conditions, and potential thermal degradation pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Appearance | White to off-white crystalline solid or powder. | [1][2] |

| Molecular Formula | C₂₂H₂₆N₂O₆ | |

| Molecular Weight | 414.45 g/mol | |

| Melting Point | 76-78 °C | [3] |

| Solubility | Limited solubility in water. Soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). | [2] |

Recommended Storage Conditions and Shelf-Life

Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in Table 2.

| Form | Storage Temperature | Duration | References |

| Powder | -20°C | Up to 3 years | [1] |

| 4°C | Up to 2 years | [1] | |

| In Solvent | -80°C | Up to 6 months | [1] |

| -20°C | Up to 1 month | [1] |

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[2] It is recommended to keep the container tightly sealed to protect it from moisture and direct light.[2] The compound should be stored away from strong acids, bases, and oxidizing agents.[2]

Potential Thermal Degradation Pathways

In the absence of specific experimental data for this compound, potential thermal degradation pathways can be postulated based on the known reactivity of its functional groups, primarily the benzyloxycarbonyl (carbamate) groups. The thermal decomposition of carbamates can proceed through several mechanisms.[4][5][6][7][8]

One likely pathway is the cleavage of the benzyloxycarbonyl group to form toluene, carbon dioxide, and the corresponding amine. Another possibility is the formation of an isocyanate intermediate. The lysine backbone itself can also undergo degradation at higher temperatures.

A proposed logical pathway for the primary thermal degradation of the Z-protecting groups is illustrated below.

Experimental Protocols for Stability Assessment

To rigorously determine the thermal stability of this compound, a series of experiments should be conducted. The following are general protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its thermal degradation profile.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a clean TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant weight loss is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect any other thermal events such as decomposition.

Methodology:

-

Calibrate the DSC instrument using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the expected melting point and potential decomposition region.

-

Record the heat flow to the sample relative to the reference.

-

The melting point is determined from the onset or peak of the endothermic melting transition. Exothermic events at higher temperatures may indicate decomposition.

The logical workflow for a comprehensive stability assessment of this compound is depicted in the following diagram.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, and protection from light and moisture. The provided data on its physical properties and storage recommendations serve as a valuable resource for researchers. While specific experimental data on its thermal decomposition is lacking in the public literature, an understanding of the chemistry of its protecting groups allows for the postulation of potential degradation pathways. For critical applications, it is highly recommended that researchers perform their own stability studies using established analytical techniques such as TGA and DSC to ensure the material's suitability for their specific needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectsci.au [connectsci.au]

- 7. mdpi.com [mdpi.com]

- 8. Obtaining Isocyanates Through Thermal Decomposition of Carbamates | International Journal of Scientific Trends [scientifictrends.org]

An In-depth Technical Guide to Z-Lys(Z)-OH: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα,Nε-dibenzyloxycarbonyl-L-lysine, commonly referred to as Z-Lys(Z)-OH. This document consolidates critical data, experimental methodologies, and applications relevant to its use in peptide synthesis and the development of complex bioconjugates.

Core Properties of this compound

This compound is a synthetically modified derivative of the naturally occurring amino acid L-lysine. The attachment of two benzyloxycarbonyl (Z) protecting groups to the α- and ε-amino groups prevents unwanted side reactions during peptide synthesis, making it a crucial building block in the construction of peptides and peptidomimetics.[1][2]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 405-39-0 | [1] |

| Molecular Weight | 414.45 g/mol | [1] |

| Molecular Formula | C₂₂H₂₆N₂O₆ | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Limited solubility in water; soluble in polar organic solvents such as DMF and DMSO. | [1] |

| Synonyms | N,N′-Di-Cbz-L-lysine, Nα,Nε-Di-Z-L-lysine |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of L-lysine with benzyloxycarbonyl chloride (Z-Cl) in an alkaline aqueous solution. The process is followed by acidification to yield the desired protected amino acid. Industrial preparation is often conducted via batch synthesis under controlled pH conditions, with purification commonly performed by recrystallization.[1]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Peptide Synthesis and Drug Development

This compound is a valuable reagent in solution-phase peptide synthesis (SPPS), where it serves as a protected lysine residue for incorporation into peptide chains.[3] The benzyloxycarbonyl (Z) protecting groups are stable under various reaction conditions and can be removed by catalytic hydrogenation.[3] This protected amino acid is instrumental in several key areas of drug development and bioconjugation.

Key Application Areas:

-

Custom Peptide Synthesis: It is used for the incorporation of protected lysine into peptide sequences for research and development.[3]

-

Fragment Condensation: this compound is employed in the synthesis of protected peptide fragments for use in convergent solid-phase or solution-phase peptide synthesis.[3]

-

Bioconjugation: After deprotection, the lysine residue can be used for conjugation to other molecules such as labels, drugs, or polymers.[3]

-

Drug Development: It is utilized in the synthesis of peptide-based therapeutics where lysine residues are critical for biological activity or for modification to improve pharmacokinetic properties.[3] This includes its use as a linker in antibody-drug conjugates (ADCs) and for the functionalization of nanoparticles.[2]

Experimental Protocol: Solution-Phase Dipeptide Synthesis

The following protocol details the use of this compound (activated as its N-hydroxysuccinimide ester, Z-Lys(Z)-OSu) in the solution-phase synthesis of a dipeptide, followed by the deprotection of the Z groups.

1. Coupling Reaction

-

Preparation of Glycine Methyl Ester (H-Gly-OMe):

-

Suspend Glycine methyl ester hydrochloride (1.2 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM).

-

Add a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.1 equivalents) and stir at room temperature for 15-20 minutes to generate the free base.

-

-

Coupling to Z-Lys(Z)-OSu:

-

In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM.

-

Add the freshly prepared H-Gly-OMe solution to the Z-Lys(Z)-OSu solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.

-

Collect and concentrate the fractions containing the pure product, Z-Lys(Z)-Gly-OMe.

-

2. Deprotection of Z Groups (Catalytic Hydrogenation)

-

Reaction Setup:

-

Dissolve the protected dipeptide, Z-Lys(Z)-Gly-OMe (1.0 equivalent), in methanol (B129727) or ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the peptide).

-

Add a hydrogen donor such as ammonium (B1175870) formate (B1220265) (4-5 equivalents) or introduce hydrogen gas.

-

-

Deprotection Reaction:

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-Lys-Gly-OMe.

-

Experimental Workflow Diagram

The diagram below outlines the solution-phase synthesis of a dipeptide using Z-Lys(Z)-OSu and subsequent deprotection.

Caption: Workflow for dipeptide synthesis and deprotection.

Quantitative Data from Dipeptide Synthesis

The following table presents representative quantitative data for the synthesis of a dipeptide using the Z-Lys(Z)-OSu protocol. Actual results may vary based on the specific amino acids, scale, and experimental conditions.[3]

| Parameter | Typical Value | Notes |

| Coupling Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion. |

| Crude Product Yield | 85 - 95% | Yield after the initial work-up, before purification. |

| Purified Product Yield | 70 - 85% | Yield after silica gel column chromatography. |

| Deprotection Reaction Time | 1 - 4 hours | Monitored by TLC for completion. |

Conclusion

This compound is an essential building block for researchers and professionals in the fields of peptide chemistry and drug development. Its robust protecting groups allow for the controlled synthesis of complex peptides and bioconjugates. The experimental protocols and workflows provided in this guide offer a practical framework for the effective utilization of this compound in the laboratory.

References

The Carbobenzoxy Group: A Cornerstone in Peptide Synthesis

An In-depth Technical Guide on the Discovery and History of Z-Protected Amino Acids

For researchers, scientists, and professionals in drug development, understanding the historical context and foundational techniques of peptide synthesis is crucial. The introduction of the benzyloxycarbonyl (or carbobenzoxy, Cbz, or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment, transforming peptide chemistry from a field of limited success into a systematic science.[1][2] This guide provides a detailed exploration of the discovery, history, and experimental protocols associated with Z-protected amino acids, which laid the groundwork for the synthesis of complex peptides and proteins.

A Revolutionary Discovery in a Nascent Field

Prior to 1932, the synthesis of peptides was a formidable challenge. The lack of a reliable method to temporarily block the reactive amino group of one amino acid while its carboxyl group was coupled to another resulted in uncontrolled polymerization and a plethora of side products. This limitation severely hampered the study of proteins and their constituent peptides.

The breakthrough came when Max Bergmann, a student of the pioneering chemist Emil Fischer, and his collaborator Leonidas Zervas, introduced the carbobenzoxy group.[1][3] This novel protecting group was revolutionary for three key reasons:

-

Ease of Introduction: It could be readily introduced to the amino group of an amino acid.

-

Stability: It was stable under the conditions required for peptide bond formation.

-

Facile Removal: It could be removed under mild conditions that did not cleave the newly formed peptide bond.

This methodology, which became known as the Bergmann-Zervas synthesis, was the first practical and controlled method for stepwise peptide synthesis.[4] For two decades, it remained the standard in the field, enabling the synthesis of previously inaccessible peptides and paving the way for landmark achievements, such as the synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud.[2] The significance of this discovery is underscored by the fact that the "Z" in Z-protected amino acids is often in honor of Zervas.

The Chemistry of the Carbobenzoxy Group

The Z-group is introduced by reacting an amino acid with benzyl (B1604629) chloroformate in an aqueous alkaline solution, a variation of the classic Schotten-Baumann reaction. The alkaline conditions deprotonate the amino group, rendering it nucleophilic for attack on the carbonyl carbon of benzyl chloroformate.

The removal of the Z-group is typically achieved through two primary methods:

-

Catalytic Hydrogenation: This mild method involves treating the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

-

Acidolysis: Harsher conditions, such as treatment with a solution of hydrogen bromide in glacial acetic acid, can also be used to remove the Z-group.

A crucial advantage of the Z-group is its ability to suppress racemization at the chiral center of the amino acid during peptide coupling, a common problem with earlier methods.

Quantitative Data from Early Syntheses

The following table summarizes some of the quantitative data for the synthesis of Z-amino acids and their derivatives as reported in early work by Bergmann and Zervas. This data, while not exhaustive, provides a glimpse into the efficiency of the original methods.

| Amino Acid Derivative | Starting Material | Yield (%) | Melting Point (°C) |

| Carbobenzoxy-l-leucyl-l-glutamic acid | Benzoylglutamic Acid Diazide | - | 196 |

| l-Amino-1-benzamido-2-phenylethane | Carbobenzoxy Compound | 55 | - |

| Benzoyl-l-glutamic acid diazide | Dihydrazide | 70 | 75 (effervesced) |

| 1,5-Biscarbobenzoxyamino-1-benzamidopropane | Benzoyl-l-glutamic acid diazide | - | - |

| l-Benzamido-l-carbobenzoxyamido-3-methylbutane | Hydrazide | - | 153 |

Data extracted from "A method for the stepwise degradation of polypeptides" by M. Bergmann and L. Zervas, J. Biol. Chem. 1936, 113, 341-357.[5]

Experimental Protocols

The following are detailed experimental protocols for the introduction and removal of the carbobenzoxy group, based on the principles of the Bergmann-Zervas method.

Protocol 1: Synthesis of N-α-Carbobenzoxy-L-Alanine

Materials:

-

L-Alanine

-

Benzyl chloroformate

-

Sodium hydroxide (B78521) (2 M and 4 M solutions)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the L-alanine in a 2 M aqueous sodium hydroxide solution in a flask and cool the solution in an ice bath.

-

While vigorously stirring, simultaneously add benzyl chloroformate and a 4 M aqueous sodium hydroxide solution dropwise to the cooled amino acid solution over a period of 30 minutes. Maintain the temperature at or below 5°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 10 minutes, then allow it to warm to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract twice with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of N-α-carbobenzoxy-L-alanine will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.

-

Further drying in a desiccator over a suitable drying agent will yield the final product.

Protocol 2: Deprotection of N-α-Carbobenzoxy-L-Alanyl-L-Leucine by Catalytic Hydrogenation

Materials:

-

N-α-Carbobenzoxy-L-alanyl-L-leucine

-

Palladium on carbon (10% w/w)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celatom or similar filter aid

-

Rotary evaporator

Procedure:

-

Dissolve the N-α-carbobenzoxy-L-alanyl-L-leucine in methanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Stir the suspension vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), carefully filter the reaction mixture through a pad of Celatom to remove the palladium catalyst.

-

Rinse the flask and the filter pad with a small amount of methanol.

-